2-Propoxybenzamide
Overview
Description
2-Propoxybenzamide is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by the presence of a benzene ring substituted with a propoxy group and an amide group
Mechanism of Action
Target of Action
This compound is structurally similar to other benzamides, which are known to interact with various biological targets, but the specific targets for 2-Propoxybenzamide remain to be identified .
Mode of Action
It’s known that the amide group in the molecule is oriented towards the propoxy substituent, forming an intramolecular n-h⋯o hydrogen bond . This could potentially influence its interaction with biological targets.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound .
Result of Action
It’s known that the benzene ring forms dihedral angles with the amide and propoxy group mean planes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
The synthesis of 2-Propoxybenzamide typically involves the reaction of 2-aminobenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminobenzoic acid attacks the propyl bromide, resulting in the formation of 2-propoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction with ammonia or an amine source .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Propoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
2-Propoxybenzamide can be compared with other similar compounds, such as 2-ethoxybenzamide and 2-pentyloxybenzamide. These compounds share a similar benzamide core structure but differ in the length and nature of the alkoxy substituent. The differences in their chemical structure can lead to variations in their physical properties, reactivity, and biological activities .
2-Ethoxybenzamide: Has a shorter ethoxy group, which may result in different solubility and reactivity compared to this compound.
2-Pentyloxybenzamide: Contains a longer pentyloxy group, which can influence its hydrophobicity and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
2-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVIQMSTEFBUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208310 | |
Record name | Benzamide, o-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59643-84-4 | |
Record name | 2-Propoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59643-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, o-propoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059643844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, o-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-propoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Propoxybenzamide and how do they influence its crystal packing?
A1: this compound exhibits specific structural features that dictate its crystal packing. The molecule features an intramolecular N—H⋯O hydrogen bond between the amide –NH2 group and the propoxy oxygen atom []. This interaction causes the –NH2 group to orient towards the propoxy substituent. Furthermore, the benzene ring displays dihedral angles of 12.41° and 3.26° with the amide and propoxy group mean planes, respectively []. These features, along with intermolecular N—H⋯O hydrogen bonds, lead to a distinct crystal packing arrangement. Pairs of molecules, with planes parallel and offset, form columns along the a-axis. These columns, characterized by specific dihedral angles, further interact through C—H⋯O contacts and C—H⋯C interactions to create a complex three-dimensional network within the crystal lattice [].
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